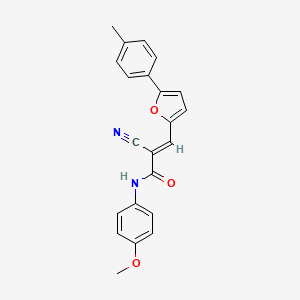
(E)-2-氰基-N-(4-甲氧基苯基)-3-(5-(对甲苯基)呋喃-2-基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a cyano group, a methoxyphenyl group, and a furan ring substituted with a p-tolyl group
科学研究应用
(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the p-tolyl group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the acrylamide moiety: The acrylamide moiety can be formed by reacting an appropriate acrylonitrile derivative with an amine.
Industrial Production Methods
Industrial production of (E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the cyano group results in the formation of primary amines.
Substitution: Substitution of the methoxy group can yield various derivatives depending on the substituent introduced.
作用机制
The mechanism of action of (E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The cyano group and the furan ring play crucial roles in binding to the active sites of target proteins, thereby modulating their activity.
相似化合物的比较
Similar Compounds
(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-phenyl)furan-2-yl)acrylamide: Similar structure but with a phenyl group instead of a p-tolyl group.
(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(m-tolyl)furan-2-yl)acrylamide: Similar structure but with an m-tolyl group instead of a p-tolyl group.
(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(o-tolyl)furan-2-yl)acrylamide: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
(E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the p-tolyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the combination of the cyano group and the furan ring provides a versatile scaffold for further chemical modifications, making it a valuable compound for drug development and materials science research.
属性
IUPAC Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-15-3-5-16(6-4-15)21-12-11-20(27-21)13-17(14-23)22(25)24-18-7-9-19(26-2)10-8-18/h3-13H,1-2H3,(H,24,25)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBSOCZDFZSGCK-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Hydroxymethyl)-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carbonitrile](/img/structure/B2528363.png)
![2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2528365.png)

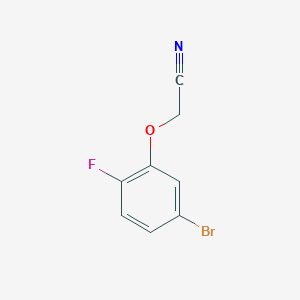
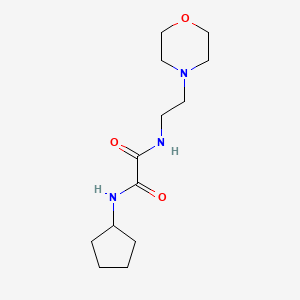
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2528375.png)
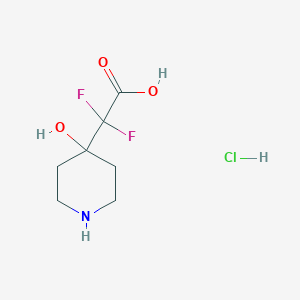
![2-(Propan-2-yl)-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B2528377.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2528378.png)
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2528379.png)
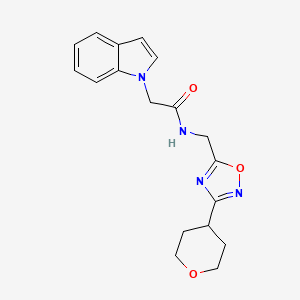
![1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperidine-3-carboxamide](/img/structure/B2528381.png)

![Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B2528384.png)
